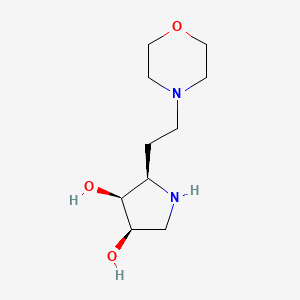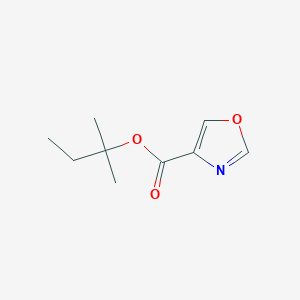
Tert-pentyl oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-pentyl oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole ring substituted with a tert-pentyl group at the 5-position and a carboxylate group at the 4-position. Oxazole derivatives are known for their diverse biological activities and have garnered significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-pentyl oxazole-4-carboxylate typically involves the oxidation of 3-oxazoline-4-carboxylates. This can be achieved using reagents such as Grignard reagents, which facilitate the preparation of 4-keto-oxazole derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-pentyl oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to oxazole-4-carboxylates.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Introduction of different substituents at various positions on the oxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butyl hydroperoxide (TBHP) and potassium carbonate (K2CO3) are commonly used.
Reduction: Titanium(III) chloride solution can be employed for reductive amination reactions.
Substitution: Palladium-catalyzed direct arylation using arylbromides and chlorides in dioxane solvent.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit unique biological and chemical properties.
Scientific Research Applications
Tert-pentyl oxazole-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-pentyl oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Benzyl 2-phenyloxazole-4-carboxylate: Known for its high activity against Mycobacterium tuberculosis.
Macrooxazoles A-D: Isolated from the fungus Phoma macrostoma, these compounds exhibit antimicrobial and cytotoxic activities.
Uniqueness: Tert-pentyl oxazole-4-carboxylate stands out due to its unique tert-pentyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
2-methylbutan-2-yl 1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-4-9(2,3)13-8(11)7-5-12-6-10-7/h5-6H,4H2,1-3H3 |
InChI Key |
JBOKHJDWPXIBSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC(=O)C1=COC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B15207992.png)
![6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B15208009.png)
![4-(Methylthio)benzo[d]oxazole-2-sulfonamide](/img/structure/B15208014.png)

![2-(Bromomethyl)-6-(chloromethyl)benzo[d]oxazole](/img/structure/B15208029.png)

![2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan](/img/structure/B15208042.png)
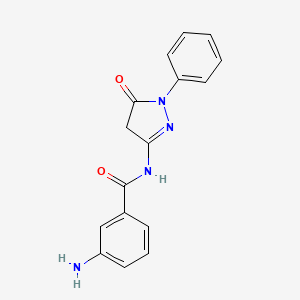
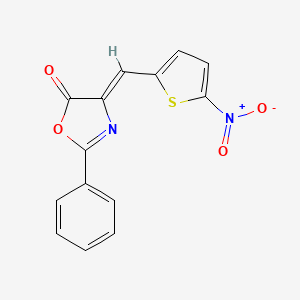
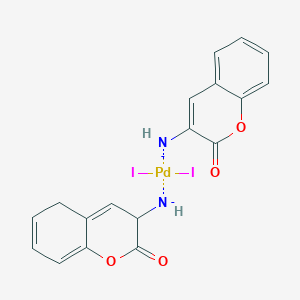
![[1,2,4]triazolo[4,3-a]pyridin-5(1H)-one](/img/structure/B15208054.png)


